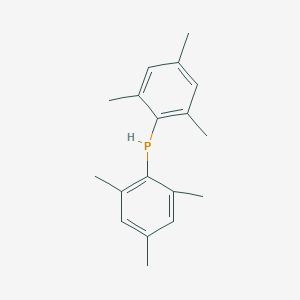

Bis(2,4,6-trimethylphenyl)phosphine

Overview

Description

Bis(2,4,6-trimethylphenyl)phosphine: is an organophosphorus compound with the chemical formula C18H23P. It is also known as dimesitylphosphine. This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a central phosphorus atom. It is a white crystalline solid that is used in various chemical reactions and applications due to its unique properties.

Mechanism of Action

Target of Action

Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is an organophosphorus compound . It primarily targets organic, inorganic, medicinal, and material chemistries . It acts as a reagent for the synthesis, properties, and reactivity of bis(2,4,6-trimethylphenyl)phosphorus chloride .

Mode of Action

The compound is a precursor to phosphinoyl radicals and is effective in phosphorylation reactions due to the accessible P–H bond dissociation energies . It also participates in olefin addition reactions . The compound’s interaction with its targets leads to changes in the molecular structure, particularly in the configuration of the aryl substituents .

Biochemical Pathways

this compound affects several biochemical pathways. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with alkynes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphorylation reactions, connecting oxides and sulfides with P-O bonds .

Pharmacokinetics

Its solubility in acetone, acetonitrile, toluene, and hexanediol diacrylate suggests that it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of new compounds through oxidation, addition, and phosphorylation reactions . These reactions can lead to significant changes at the molecular and cellular levels, depending on the specific targets and pathways involved.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s molecular structure is affected by steric congestion . The use of certain solvents can also impact the compound’s reactivity . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environment in which it is used.

Biochemical Analysis

Biochemical Properties

Bis(2,4,6-trimethylphenyl)phosphine is known to participate in various biochemical reactions. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with acetylenes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphination reactions to connect oxides and sulfides with P-O bonds .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to participate in oxidation and phosphination reactions . It can bind to biomolecules such as enzymes and proteins, potentially inhibiting or activating them, and can cause changes in gene expression by altering the concentrations of certain metabolites.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in oxidation and phosphination reactions . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Synthesis from Dichlorophenylphosphine:

Reactants: Dichlorophenylphosphine, 2,4,6-trimethylphenylmagnesium bromide.

Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Procedure: Dichlorophenylphosphine is added dropwise to a solution of 2,4,6-trimethylphenylmagnesium bromide in anhydrous ether.

-

Industrial Production Methods:

Reactants: Phenyl dichlorophosphine, 2,4,6-trimethylphenylmagnesium bromide.

Conditions: The reaction is conducted under nitrogen protection with a catalyst such as potassium tert-butoxide.

Procedure: Phenyl dichlorophosphine is reacted with 2,4,6-trimethylphenylmagnesium bromide in the presence of a catalyst. The reaction mixture is stirred and heated to reflux.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Products: The major product formed is bis(2,4,6-trimethylphenyl)phosphine oxide.

-

Substitution:

Reagents: Halogenating agents such as chlorine or bromine.

Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.

Products: The major products are halogenated derivatives of this compound.

-

Coupling Reactions:

Reagents: Various coupling partners such as aryl halides.

Conditions: The reaction is typically carried out in the presence of a palladium catalyst.

Scientific Research Applications

Chemistry:

Ligand in Catalysis: Bis(2,4,6-trimethylphenyl)phosphine is used as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Biology:

Bioconjugation: The compound is used in the synthesis of bioconjugates for various biological applications, including drug delivery and imaging.

Medicine:

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

Comparison with Similar Compounds

Diphenylphosphine: Similar in structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.

Tris(2,4,6-trimethylphenyl)phosphine: Contains three 2,4,6-trimethylphenyl groups attached to the phosphorus atom.

Bis(3,5-dimethylphenyl)phosphine: Similar structure but with 3,5-dimethylphenyl groups instead of 2,4,6-trimethylphenyl groups.

Uniqueness:

Properties

IUPAC Name |

bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXSLXZWWHEDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404639 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-66-7 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the steric hindrance of the aryl substituents in Bis(2,4,6-trimethylphenyl)phosphine oxide compare to other similar phosphine oxides?

A1: The research paper "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide" [] highlights that the 2,4,6-trimethylphenyl substituents in this compound adopt an "intermediate configuration". This means their steric bulk falls between less hindered structures like diphenylphosphine oxide and more congested examples like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. The crystal structure analysis confirms this, demonstrating how steric bulk directly influences the molecule's overall shape.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)

![4-(2-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B184188.png)